molecular formula C8H9ClN2O3S B14834592 4-Chloro-5-cyclopropoxypyridine-3-sulfonamide

4-Chloro-5-cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14834592
M. Wt: 248.69 g/mol
InChI Key: RQJUHTBCXNUOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-cyclopropoxypyridine-3-sulfonamide is an organosulfur compound that contains a sulfonamide functional group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the chloro, cyclopropoxy, and sulfonamide groups in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopropoxypyridine-3-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for yield and efficiency. This could include continuous flow reactions and the use of catalysts to speed up the reaction and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropoxypyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

    Nucleophilic Substitution: Various substituted pyridines.

    Oxidation: Pyridine-3-sulfonic acids.

    Reduction: Pyridine-3-sulfinamides.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Chloro-5-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

4-chloro-5-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C8H9ClN2O3S/c9-8-6(14-5-1-2-5)3-11-4-7(8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

RQJUHTBCXNUOPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.